Methyl 5-[4-(chloromethyl)phenyl]-1,3-oxazole-4-carboxylate
Description
Methyl 5-[4-(chloromethyl)phenyl]-1,3-oxazole-4-carboxylate is a heterocyclic compound featuring a 1,3-oxazole core substituted with a 4-(chloromethyl)phenyl group at position 5 and a methyl ester at position 2. The oxazole ring’s electron-rich nature, combined with the reactive chloromethyl substituent, makes this compound a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its structure allows for further functionalization, such as nucleophilic substitution at the chloromethyl group or ester hydrolysis to generate carboxylic acid derivatives.
Properties
IUPAC Name |
methyl 5-[4-(chloromethyl)phenyl]-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-16-12(15)10-11(17-7-14-10)9-4-2-8(6-13)3-5-9/h2-5,7H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXJSUONKMSNCFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(OC=N1)C2=CC=C(C=C2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2172069-54-2 | |
| Record name | methyl 5-[4-(chloromethyl)phenyl]-1,3-oxazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[4-(chloromethyl)phenyl]-1,3-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(chloromethyl)benzaldehyde with an appropriate nitrile and a base to form the oxazole ring. The reaction is usually carried out in the presence of a catalyst such as copper(I) or ruthenium(II) to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[4-(chloromethyl)phenyl]-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the functional groups.
Cycloaddition Reactions: The oxazole ring can participate in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while reduction with sodium borohydride would result in the corresponding alcohol.
Scientific Research Applications
Methyl 5-[4-(chloromethyl)phenyl]-1,3-oxazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Material Science: The compound’s unique structure makes it useful in the development of advanced materials, including polymers and nanomaterials.
Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of Methyl 5-[4-(chloromethyl)phenyl]-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The oxazole ring can also participate in hydrogen bonding and π-π interactions, stabilizing the compound within biological systems .
Comparison with Similar Compounds
To contextualize its properties and applications, this compound is compared with structurally related heterocycles, focusing on substituent effects, physical properties, and synthetic utility.
Structural Analogues with Varying Heterocyclic Cores
Compounds sharing the 4-(chloromethyl)phenyl substituent but differing in their heterocyclic cores exhibit distinct reactivity and applications. Key examples include:
Key Observations :
- Reactivity : The oxazole core (electron-rich) enables electrophilic substitutions, while pyrimidines (electron-deficient) favor nucleophilic attacks. Thiazoles, with a sulfur atom, exhibit distinct coordination chemistry .
- Thermal Stability : Thiazole derivatives (e.g., 67–69°C melting point) may have lower thermal stability compared to pyrimidines (96.5–98°C), impacting storage and handling .
Substituted 1,3-Oxazole Derivatives
Variations in substituents on the oxazole ring significantly influence physicochemical properties and applications:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxyphenyl group (electron-donating) enhances fluorescence properties, whereas the chloromethyl group (electron-withdrawing) increases electrophilicity, favoring cross-coupling reactions .
- Steric Effects : The bulky 4-(chloromethyl)phenyl group may hinder certain reactions compared to smaller substituents like methyl .
Functional Group Comparisons
The chloromethyl group’s reactivity distinguishes the target compound from analogues with alternative leaving groups or inert substituents:
Key Observations :
- Leaving Group Efficiency : The chloromethyl group is less reactive in cross-couplings compared to bromine but excels in SN2 reactions due to its small size .
- Synthetic Utility : Chloromethyl derivatives are preferred for generating benzyl-protected intermediates, while bromophenyl analogues are used in palladium-catalyzed reactions .
Biological Activity
Methyl 5-[4-(chloromethyl)phenyl]-1,3-oxazole-4-carboxylate (CAS 7507-44-0) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant research findings and data.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features a chloromethyl group attached to a phenyl ring and an oxazole ring, which are known to influence its biological properties.
Antimicrobial Activity
Recent studies have indicated that oxazole derivatives exhibit significant antimicrobial properties. For instance, a study evaluating various oxazole derivatives found that some compounds displayed notable activity against bacterial strains such as Staphylococcus aureus and Escherichia coli.
| Compound | MIC (µg/ml) against S. aureus | MIC (µg/ml) against E. coli |
|---|---|---|
| 15 | 20 | 17 |
| 16 | 18 | 15 |
| Amoxicillin | 30 | 27 |
These findings suggest that this compound may possess similar antimicrobial properties, warranting further investigation into its efficacy against specific pathogens .
Anticancer Activity
This compound has been studied for its anticancer potential. A review on oxazole derivatives highlighted their ability to induce apoptosis in cancer cell lines. In particular, compounds with structural similarities to this compound demonstrated significant cytotoxicity against various cancer cell lines.
Case Study:
In vitro studies indicated that certain oxazole derivatives induced apoptosis in MCF-7 breast cancer cells by activating p53 and caspase pathways. The IC50 values for these compounds were reported in the micromolar range, suggesting that structural modifications could enhance their potency .
The mechanism of action for this compound is likely related to its interaction with cellular targets involved in cell proliferation and apoptosis. Molecular docking studies have shown that oxazole derivatives can bind effectively to receptors involved in cancer signaling pathways, similar to the action of established anticancer agents like Tamoxifen .
Research Findings
Several studies have focused on the structure-activity relationship (SAR) of oxazole derivatives. Modifications to the oxazole core have been linked to enhanced biological activity. For instance:
Q & A
Q. Key Variables Affecting Yield :
- Catalyst : Use of DMF-DMA (dimethylformamide dimethyl acetal) enhances cyclization efficiency .
- Temperature : Controlled heating (80–100°C) minimizes side reactions like hydrolysis of the chloromethyl group.
- Solvent : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates.
Which spectroscopic and analytical techniques are optimal for characterizing this compound, and what spectral signatures are expected?
Answer:
Recommended Techniques :
Q. Advanced Methods :
- X-ray Crystallography : Resolves the planar oxazole ring and spatial arrangement of the chloromethyl substituent .
- DFT Calculations : Predicts electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .
How does the chloromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?
Answer:
The chloromethyl (–CH₂Cl) group is highly electrophilic, enabling:
- Nucleophilic Displacement : Reacts with amines, thiols, or alkoxides to form derivatives (e.g., –CH₂NH₂, –CH₂SH) under mild conditions (room temperature, polar solvents) .
- Stability Considerations :
Methodological Tip : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate eluent) to detect side products.
How can computational methods predict regioselectivity in further functionalization of the oxazole ring?
Answer:
DFT/Molecular Modeling Approaches :
- Electrostatic Potential Maps : Identify electron-deficient regions (e.g., C-5 of the oxazole) prone to electrophilic attack .
- Transition State Analysis : Simulate reaction pathways for substitutions at C-4 (ester group) vs. C-2 (chloromethylphenyl group) to prioritize synthetic targets .
Case Study : For analogous oxazole derivatives, DFT studies revealed higher reactivity at the ester carbonyl due to resonance stabilization, guiding regioselective modifications .
How should researchers address contradictions in reported synthetic yields for similar oxazole derivatives?
Answer:
Critical Analysis Steps :
Variable Screening : Compare catalysts (e.g., DMF-DMA vs. PCl₃), solvents, and temperatures across studies .
Byproduct Identification : Use LC-MS or GC-MS to detect intermediates (e.g., hydrolyzed esters) that reduce yield .
Reproducibility : Replicate protocols with strict control of moisture and oxygen levels, as the chloromethyl group is prone to degradation .
Example : A 20% yield discrepancy in a related synthesis was traced to incomplete cyclization; optimizing the reaction time (from 6h to 12h) resolved the issue .
What strategies enhance the stability of this compound during storage?
Answer:
Stabilization Methods :
Q. Degradation Pathways :
- Hydrolysis of the chloromethyl group to –CH₂OH (detectable via ¹H NMR δ ~4.3 ppm) .
- Ester hydrolysis to carboxylic acid under basic conditions (monitor via TLC) .
What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?
Answer:
Scalability Issues :
Q. Process Optimization :
- Flow Chemistry : Continuous flow reactors improve heat dissipation and mixing efficiency for cyclocondensation steps .
- Green Chemistry : Replace toxic chlorinating agents (e.g., SOCl₂) with catalytic methods (e.g., HCl/DCC) where feasible .
How does the electronic nature of the oxazole ring affect its application in metal-catalyzed cross-coupling reactions?
Answer:
Electronic Properties :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
